methyl {6-bromo-2-[4-(diethylamino)phenyl]-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl {6-bromo-2-[4-(diethylamino)phenyl]-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl}acetate is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes a bromine atom, a diethylamino group, and a phenyl group attached to a quinazoline core. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {6-bromo-2-[4-(diethylamino)phenyl]-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl}acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and an appropriate aldehyde or ketone.
Substitution with Diethylamino Group: The diethylamino group can be introduced through a nucleophilic substitution reaction using diethylamine.
Esterification: The final step involves the esterification of the quinazoline derivative with methyl acetate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl {6-bromo-2-[4-(diethylamino)phenyl]-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: It has been investigated for its potential as a biological probe to study cellular processes.
Medicine: Quinazoline derivatives, including this compound, have shown promise as therapeutic agents for the treatment of cancer, inflammation, and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of methyl {6-bromo-2-[4-(diethylamino)phenyl]-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl}acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Another brominated compound with potential anticancer and antiangiogenic activities.
4-Anilinoquinazoline derivatives: These compounds are known for their kinase inhibitory activity and are used in cancer therapy.
Uniqueness
Methyl {6-bromo-2-[4-(diethylamino)phenyl]-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino group and the ester functionality enhances its solubility and bioavailability, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H30BrN3O2 |
---|---|
Molecular Weight |
508.4 g/mol |
IUPAC Name |
methyl 2-[6-bromo-2-[4-(diethylamino)phenyl]-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate |
InChI |
InChI=1S/C27H30BrN3O2/c1-4-30(5-2)22-14-11-20(12-15-22)27-29-24-16-13-21(28)17-23(24)26(19-9-7-6-8-10-19)31(27)18-25(32)33-3/h6-17,26-27,29H,4-5,18H2,1-3H3 |
InChI Key |
JEWBHOYZNPPTKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2NC3=C(C=C(C=C3)Br)C(N2CC(=O)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.